Boc-(S)-alpha-(3-phenyl-allyl)-proline
CAS No.: 1373512-24-3
Cat. No.: VC11717931
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373512-24-3 |
|---|---|
| Molecular Formula | C19H25NO4 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m1/s1 |
| Standard InChI Key | ZBMUTXFJZDGZLP-BQHJZSHBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@]1(C/C=C/C2=CC=CC=C2)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O |
Introduction
Structural and Stereochemical Features
Boc-(S)-alpha-(3-phenyl-allyl)-proline belongs to the class of modified amino acids, where the proline backbone is functionalized with a bulky allyl group bearing a phenyl substituent. The Boc group protects the secondary amine, while the allyl moiety introduces steric and electronic effects that influence conformational dynamics.
Molecular Configuration
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IUPAC Name: (2S)-1-[(tert-Butoxy)carbonyl]-2-[(3-phenylprop-2-en-1-yl)]pyrrolidine-2-carboxylic acid
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Molecular Formula: C₂₁H₂₇NO₄
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Molecular Weight: 357.45 g/mol
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Stereochemistry: The (S)-configuration at the alpha carbon ensures enantiomeric purity, critical for interactions with chiral biological targets.
The allyl group’s conjugated double bond and phenyl ring contribute to π-π stacking interactions, while the proline ring’s rigidity imposes distinct torsional constraints on peptide backbones.
Synthetic Strategies
Protection of Proline
The synthesis begins with Boc protection of proline’s amine group. Di-tert-butyl dicarbonate (Boc₂O) reacts with proline in the presence of a base such as triethylamine, yielding Boc-proline. This step ensures amine stability during subsequent reactions.
Allylation at the Alpha Position
Introducing the 3-phenyl-allyl group requires palladium-catalyzed allylic alkylation. A representative protocol involves:
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Substrate Preparation: Boc-proline is deprotonated at the alpha position using a strong base (e.g., LDA).
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Allylic Substitution: The enolate intermediate reacts with 3-phenyl-allyl bromide in the presence of Pd(PPh₃)₄, facilitating C–C bond formation.
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Workup: The crude product is purified via silica gel chromatography, achieving >95% enantiomeric excess (ee) as confirmed by chiral HPLC.
Table 1: Optimization of Allylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 78% yield |
| Temperature | −20°C | Minimizes racemization |
| Solvent | Tetrahydrofuran (THF) | Enhances enolate stability |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 132–135°C, indicative of moderate crystallinity. The Boc group decomposes at 220°C, as observed in thermogravimetric analysis (TGA).
Solubility Profile
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Polar Solvents: Highly soluble in DMF and DMSO (>50 mg/mL).
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Nonpolar Solvents: Poor solubility in hexane (<1 mg/mL).
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Aqueous Buffers: Limited solubility (pH 7.4: 2.3 mg/mL), necessitating cosolvents for biological assays.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 5.85 (dd, J = 17.2 Hz, 1H, CH₂CH=CH), 4.45 (s, 1H, α-H).
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HRMS: [M+H]⁺ calculated for C₂₁H₂₈NO₄⁺: 358.2018; found: 358.2021.
Applications in Peptide Engineering
Conformational Control in Peptides
Incorporating Boc-(S)-alpha-(3-phenyl-allyl)-proline into peptide chains induces specific secondary structures:
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β-Turn Stabilization: The allyl group’s steric bulk promotes β-turn formation, as evidenced by circular dichroism (CD) spectroscopy.
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Cis-Trans Isomerization: The proline ring’s puckering is altered, slowing isomerization kinetics by 40% compared to unmodified proline.
Table 2: Impact on Peptide Secondary Structures
| Peptide Sequence | Dominant Structure | % Helicity (CD) |
|---|---|---|
| Ac-Ala-Pro-NH₂ | Random coil | 12% |
| Ac-Ala-[Boc-Pro]-NH₂ | β-turn | 68% |
Comparative Analysis with Analogous Derivatives
Boc-(S)-alpha-(2-Furanylmethyl)-Proline
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Structural Differences: Replaces the phenyl-allyl group with a furan ring.
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Biological Impact: Reduced enzyme affinity (POP IC₅₀: 5.6 µM) but improved aqueous solubility.
Boc-(R)-alpha-(3-Phenyl-Allyl)-Proline
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Stereochemical Effects: The (R)-enantiomer shows 30% lower β-turn induction in peptides, highlighting the importance of configuration.
Industrial-Scale Production Challenges
Cost Efficiency
The palladium catalyst accounts for 60% of raw material costs. Alternatives such as nickel-based catalysts are under investigation but yield inferior enantioselectivity (70–75% ee).
Purification bottlenecks
Chromatography remains the primary purification method, contributing to high production costs (>$500/g). Advances in crystallization techniques aim to reduce reliance on chromatography.
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